

The Pharmacokinetics of MK-3402: An In-Depth Technical Guide

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Compound of Interest

Compound Name: MK-3402

Cat. No.: B15563756

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Executive Summary

MK-3402 is an investigational, intravenously administered metallo- β -lactamase (MBL) inhibitor developed by Merck. It is designed to be co-administered with β -lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria that produce MBLs. Early-stage clinical trials have demonstrated that **MK-3402** is well-tolerated in healthy individuals. Preclinical and clinical data have identified the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy as the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). Based on this, a dosing regimen of 75 mg every 6 hours is projected to be effective in patients. This guide provides a comprehensive overview of the currently available pharmacokinetic information for **MK-3402**, details on the experimental protocols used in its evaluation, and visualizations of its mechanism of action and the workflow for its pharmacokinetic assessment. It should be noted that as **MK-3402** is in early-stage development, detailed quantitative pharmacokinetic parameters are not yet publicly available.

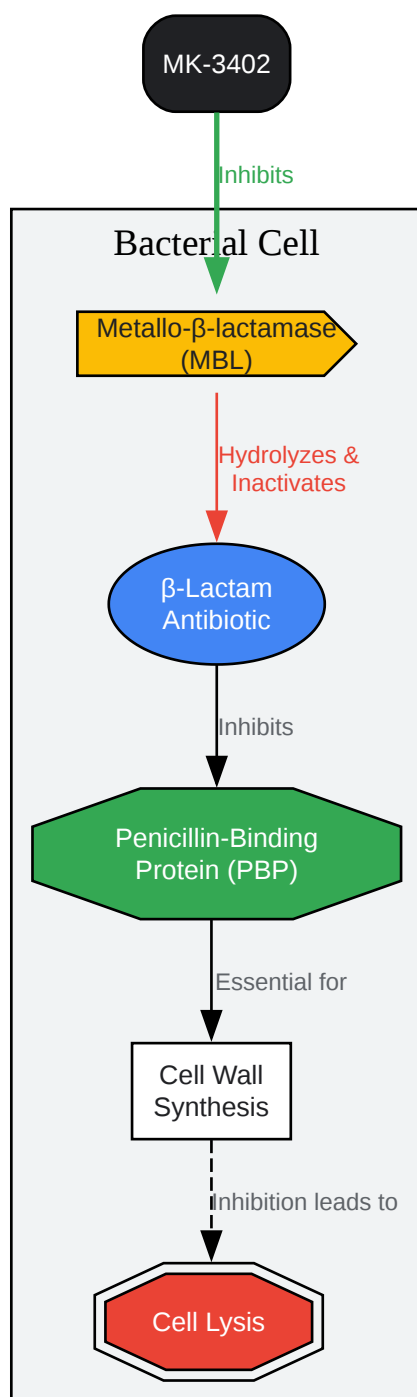
Introduction to MK-3402

Antimicrobial resistance is a significant global health threat, with the emergence of bacteria producing metallo- β -lactamases being a particularly serious concern. These enzymes can hydrolyze a broad spectrum of β -lactam antibiotics, including carbapenems, rendering them ineffective. **MK-3402** is a potent inhibitor of several key MBLs, including IMP-1, NDM-1, and

VIM-1, with in vitro IC₅₀ values in the nanomolar range.^[1] By inhibiting these enzymes, **MK-3402** aims to restore the activity of co-administered β -lactam antibiotics.^{[2][3]}

Mechanism of Action

MK-3402's primary mechanism of action is the inhibition of bacterial metallo- β -lactamase enzymes. These enzymes require zinc ions for their catalytic activity. **MK-3402** binds to the active site of the MBL, preventing it from hydrolyzing the β -lactam ring of susceptible antibiotics. This allows the partner antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by disrupting cell wall synthesis.



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Caption: Mechanism of action of **MK-3402** in overcoming MBL-mediated resistance.

Pharmacokinetic and Pharmacodynamic Profile

Detailed quantitative pharmacokinetic data from human studies, such as half-life, clearance, and volume of distribution, have not been publicly disclosed. However, key PK/PD parameters have been established through preclinical and early clinical development.

Data Presentation

The following tables summarize the available in vitro potency and the key PK/PD targets for **MK-3402**.

Table 1: In Vitro Inhibitory Activity of **MK-3402**

Metallo- β -lactamase Target	IC50 (nM)
IMP-1	0.53 ^[1]
NDM-1	0.25 ^[1]

| VIM-1 | 0.169^[1] |

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of **MK-3402**

Parameter	Value	Partner Antibiotic	Source
PK/PD Driver of Efficacy	fAUC/MIC	Imipenem & Cefepime	[2]
PK/PD Target	fAUC/MIC = 13.6	Imipenem	[2]
PK/PD Target	fAUC/MIC = 2.3	Cefepime	[2]
Projected Clinical Dose	75 mg every 6 hours	N/A	[2]
Human Pharmacokinetic Parameters			
Half-life ($t_{1/2}$)	Data not publicly available	N/A	
Clearance (CL)	Data not publicly available	N/A	

| Volume of Distribution (Vd) | Data not publicly available | N/A | |

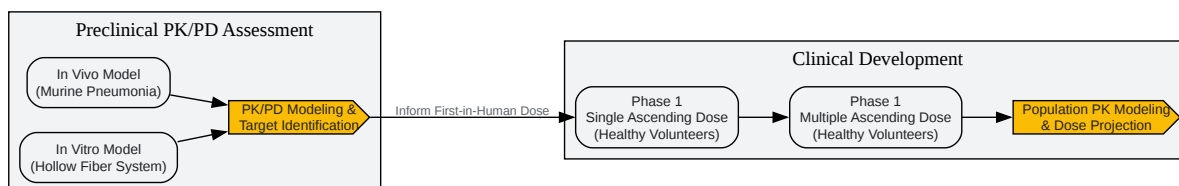
Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: As **MK-3402** is administered intravenously, bioavailability is 100%.
- Distribution, Metabolism, and Excretion: Specific data on the distribution, metabolism, and excretion of **MK-3402** are not yet available in the public domain. A Phase 1 clinical trial (NCT04678505) was initiated to evaluate the pharmacokinetics in subjects with renal impairment, suggesting that renal excretion may be a significant clearance pathway.

Experimental Protocols

Detailed protocols for the specific studies conducted with **MK-3402** are proprietary. However, this section outlines standard methodologies for the types of key experiments that have been performed.

Preclinical Efficacy Models



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